molecular formula C18H21NO4S B13114496 Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B13114496
M. Wt: 347.4 g/mol
InChI Key: VJLNMHCKFBZRDR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate (CAS: 161798-03-4) is a thiazole derivative characterized by a 4-butoxy-3-formylphenyl substituent at the 2-position of the thiazole ring. This compound is a key intermediate or impurity in the synthesis of febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . Its synthesis involves alkylation of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Compound IV) with n-butyl bromide under reflux conditions . The 4-butoxy group enhances lipophilicity, while the 3-formyl moiety serves as a reactive site for further derivatization (e.g., cyanation in febuxostat synthesis) .

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-4-6-9-23-15-8-7-13(10-14(15)11-20)17-19-12(3)16(24-17)18(21)22-5-2/h7-8,10-11H,4-6,9H2,1-3H3

InChI Key

VJLNMHCKFBZRDR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate typically involves the reaction of 4-butoxy-3-formylphenylboronic acid with ethyl 4-methylthiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Ethyl 2-(4-butoxy-3-carboxyphenyl)-4-methylthiazole-5-carboxylate.

    Reduction: Ethyl 2-(4-butoxy-3-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

    Substitution: Ethyl 2-(4-alkoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate.

Scientific Research Applications

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring at the 2-position of the thiazole core is a critical structural feature. Modifications here influence physicochemical properties and biological activity. Key analogues include:

Compound Name Substituents (Position) Key Features Reference
Target Compound 4-butoxy, 3-formyl (phenyl) Intermediate in febuxostat synthesis; impurity with controlled reactivity
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate 4-chloro (phenyl) Synthesized via Suzuki coupling; electron-withdrawing Cl enhances stability
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-CF₃ (phenyl) Trifluoromethyl group increases lipophilicity and metabolic resistance
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-hydroxy, 3-formyl (phenyl) Precursor to target compound; hydroxyl group enables alkylation
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylthiazole-5-carboxylate 4-(benzimidazolyl) (phenyl) Benzimidazole moiety confers potential kinase inhibition

Key Observations :

  • Electron-donating groups (e.g., butoxy) increase solubility in nonpolar solvents compared to electron-withdrawing groups (e.g., CF₃, Cl) .
  • The 3-formyl group in the target compound is critical for downstream reactions (e.g., conversion to cyano in febuxostat synthesis), whereas hydroxyl groups (as in ) are reactive sites for alkylation .

Key Observations :

  • Alkylation and Suzuki coupling are preferred for introducing aryl groups, while condensation reactions are used for fused-ring systems (e.g., coumarin derivatives) .
  • The target compound’s synthesis avoids chromatography, making it industrially scalable .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) IR (C=O Stretch, cm⁻¹) $ ^1 \text{H NMR} $ (Key Signals) Reference
Target Compound Not reported ~1700 (formyl) δ 10.2 (CHO), δ 4.3 (OCH₂CH₃)
Ethyl 2-(3-acetyl-2-oxo-2H-chromen-6-yl) analogue 209–211 1685 (acetyl), 1720 (ester) δ 2.6 (CH₃CO), δ 8.1 (coumarin H)
Ethyl 2-(3-cyano-4-hydroxyphenyl) analogue Not reported 2220 (C≡N) δ 9.8 (OH), δ 4.3 (OCH₂CH₃)

Key Observations :

  • The formyl group in the target compound shows distinct $ ^1 \text{H NMR} $ signals (δ 10.2) and IR stretches (~1700 cm⁻¹), absent in cyano or acetyl analogues .
  • Melting points correlate with molecular symmetry; coumarin derivatives () exhibit higher melting points (~210–220°C) due to planar rigidity .

Key Observations :

  • The target compound lacks direct biological activity but is critical for quality control in drug manufacturing .
  • Bulkier substituents (e.g., benzimidazole, coumarin) enhance target binding in therapeutic applications, whereas smaller groups (e.g., butoxy) optimize pharmacokinetics .

Biological Activity

Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate, with CAS number 2230270-03-6, is a compound primarily recognized as an impurity of Febuxostat, a medication used to treat hyperuricemia in gout patients. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H21NO4S
  • Molecular Weight : 347.43 g/mol
  • Structure : The compound features a thiazole ring, which is significant for its biological interactions.

This compound exhibits biological activity primarily through its role as an impurity in Febuxostat. Febuxostat functions as a selective inhibitor of xanthine oxidase, an enzyme critical in uric acid production. By inhibiting this enzyme, Febuxostat effectively lowers serum uric acid levels, which is beneficial for patients with gout.

Pharmacological Effects

  • Antihyperuricemic Activity : The compound contributes to the overall efficacy of Febuxostat in reducing uric acid levels.
  • Potential Antioxidant Properties : Some studies suggest that thiazole derivatives may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : By lowering uric acid levels, the compound may indirectly reduce inflammation associated with gout flares.

Case Studies and Clinical Trials

Research into the biological activity of this compound is limited, primarily focusing on its role as an impurity in Febuxostat:

  • Study on Febuxostat Efficacy : A clinical trial involving patients with chronic gout demonstrated that Febuxostat significantly reduced serum uric acid levels compared to allopurinol (a standard treatment), indicating the effectiveness of compounds like this compound in enhancing therapeutic outcomes .
  • Toxicological Assessments : Toxicological studies have assessed the safety profile of Febuxostat and its impurities, including this compound. These studies indicate that while the primary drug is well-tolerated, monitoring impurities is crucial for ensuring patient safety .

Data Table

PropertyValue
CAS Number2230270-03-6
Molecular FormulaC18H21NO4S
Molecular Weight347.43 g/mol
Biological RoleImpurity in Febuxostat
Primary UseAntihyperuricemic agent

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